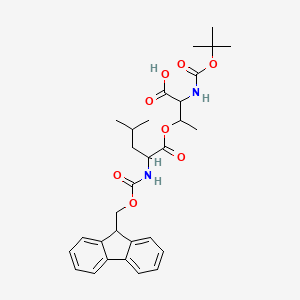
Boc-Thr(Fmoc-Leu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Thr(Fmoc-Leu)-OH: is a compound used in peptide synthesis. It is a derivative of amino acids where Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are protecting groups for the amino acids threonine and leucine, respectively. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Fmoc-Leu)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is removed using a base like piperidine, allowing the next amino acid to couple. This cycle of deprotection and coupling continues until the desired peptide sequence is achieved .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of green solvents and optimized reaction conditions are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Boc-Thr(Fmoc-Leu)-OH undergoes several types of reactions, including:
Deprotection: Removal of Boc and Fmoc groups using acids like trifluoroacetic acid (TFA) and bases like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (N,N-Dimethylformamide) for Fmoc removal; TFA for Boc removal.
Coupling: HBTU, DIPEA, and DMF are commonly used.
Major Products: The primary product is the desired peptide sequence, with side products including truncated peptides and deletion sequences .
Scientific Research Applications
Chemistry: Boc-Thr(Fmoc-Leu)-OH is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: Peptides synthesized from this compound are explored for therapeutic applications, including as potential drugs for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of Boc-Thr(Fmoc-Leu)-OH involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated amino acid. The protecting groups (Boc and Fmoc) prevent side reactions, ensuring the correct sequence of amino acids . The molecular targets and pathways involved depend on the specific peptide synthesized and its intended application .
Comparison with Similar Compounds
- Boc-Thr(Boc-Leu)-OH
- Fmoc-Thr(Fmoc-Leu)-OH
- Boc-Thr(Fmoc-Val)-OH
Comparison: Boc-Thr(Fmoc-Leu)-OH is unique due to its specific combination of protecting groups and amino acids, which provides distinct advantages in terms of stability and reactivity during peptide synthesis . Compared to similar compounds, it offers a balance between ease of deprotection and protection of functional groups .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O8/c1-17(2)15-24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBJZTPVMBBJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
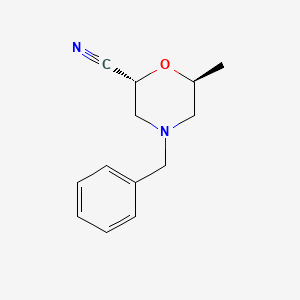
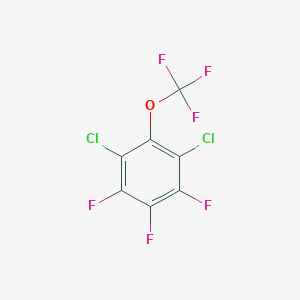
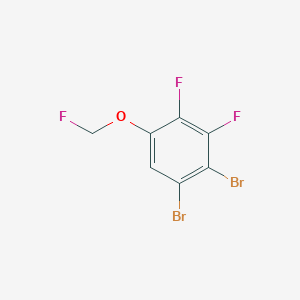
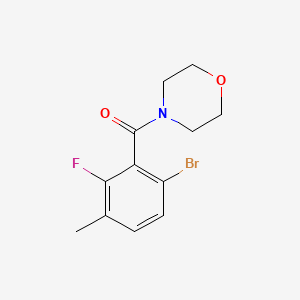

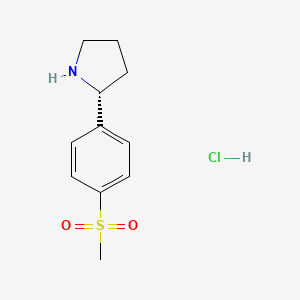
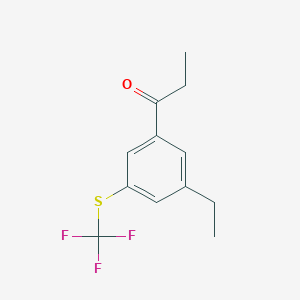
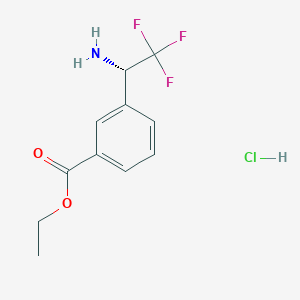
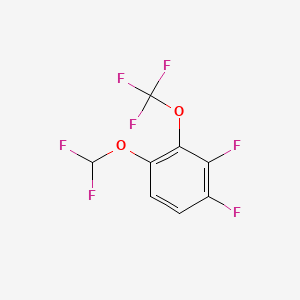
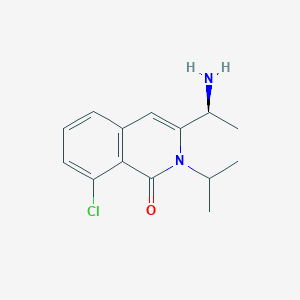
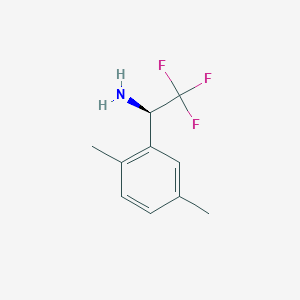
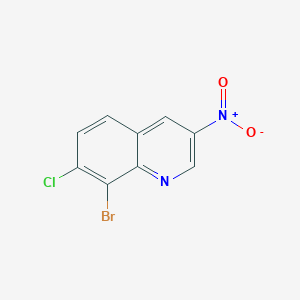
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
